Catacandin

Description

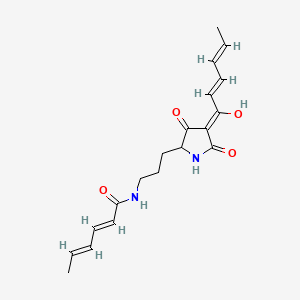

Structure

2D Structure

3D Structure

Properties

CAS No. |

100753-64-8 |

|---|---|

Molecular Formula |

C19H24N2O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(2E,4E)-N-[3-[(4Z)-4-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,5-dioxopyrrolidin-2-yl]propyl]hexa-2,4-dienamide |

InChI |

InChI=1S/C19H24N2O4/c1-3-5-7-11-15(22)17-18(24)14(21-19(17)25)10-9-13-20-16(23)12-8-6-4-2/h3-8,11-12,14,22H,9-10,13H2,1-2H3,(H,20,23)(H,21,25)/b5-3+,6-4+,11-7+,12-8+,17-15- |

InChI Key |

BYYKTKJIXRSHRJ-HRARBQRQSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=C/1\C(=O)C(NC1=O)CCCNC(=O)/C=C/C=C/C)/O |

Canonical SMILES |

CC=CC=CC(=C1C(=O)C(NC1=O)CCCNC(=O)C=CC=CC)O |

Origin of Product |

United States |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of Catacandin

Methodologies for Structure Determination

The primary methodologies employed for the structure determination of organic compounds, including Catacandin, involve the use of NMR and MS. These techniques offer complementary information that, when combined, allows for the comprehensive characterization of molecular architecture. Molecular structure elucidation is a crucial aspect of chemistry and related fields, such as biochemistry, pharmacology, and materials science numberanalytics.com. Understanding the three-dimensional arrangement of atoms within a molecule is essential for predicting its physical and chemical properties, reactivity, and biological activity numberanalytics.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework and the connectivity of atoms in a molecule arxiv.org. It is based on the interaction between nuclear spins and an external magnetic field numberanalytics.com. Different types of NMR experiments offer various insights into the molecular structure.

Multinuclear NMR Techniques

Multinuclear NMR involves acquiring spectra from nuclei other than the commonly studied ¹H and ¹³C. While information specifically on multinuclear NMR applied to this compound is limited in the search results, multinuclear NMR in general is a valuable technique in structure elucidation. It can provide information about the presence and environment of other NMR-active nuclei within a molecule, such as ¹⁵N, ³¹P, or ¹⁹F, depending on the elemental composition of the compound libretexts.org. For a nucleus to be useful in NMR, it must have a non-zero spin libretexts.org. Factors such as isotopic abundance and sensitivity are important considerations for multinuclear NMR experiments libretexts.org. Examples of multinuclear NMR studies include investigations into the interactions of cations with biomolecules using ²³Na, ³⁹K, ²⁵Mg, and ⁴³Ca NMR nih.gov, and studies on complexes in aqueous solutions using ¹H, ¹³C, and ⁴³Ca NMR nih.gov.

Multidimensional NMR Approaches

Multidimensional NMR experiments, such as 2D-NMR, provide correlations between signals from different nuclei or between nuclei that are spatially close. These techniques are essential for piecing together the structural fragments identified from 1D NMR data. While specific multidimensional NMR data for this compound are not detailed in the search results, 2D-NMR experiments are generally used to provide long-range heteronuclear correlations, facilitating structure assembly researchgate.net. Advanced techniques, including 2D and 3D-NMR, enable the characterization of complex molecules arxiv.org. The elucidation of the Gallium–Ornibactin complex, a compound mentioned alongside this compound in one source, was performed using 2D-NMR spectroscopy tamu.edu.

Mass Spectrometry (MS) Applications

Mass Spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound numberanalytics.com. MS is used to determine the molecular weight of molecules and can be used in combination with other spectroscopy techniques for structure determination numberanalytics.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a molecule, which in turn allows for the calculation of its elemental composition. HRMS can measure the mass-to-charge ratio to several decimal places, enabling the determination of "exact masses" rather than nominal masses bioanalysis-zone.com. This precision is vital for distinguishing between compounds with the same nominal mass but different elemental compositions bioanalysis-zone.com. HRMS provides additional information that can facilitate the confirmation of targeted species and identify unknowns by narrowing down possible chemical formulas bioanalysis-zone.com. LC-HRMS, which couples liquid chromatography with HRMS, is a technique used for accurate mass measurements and the detection of compounds mdpi.com. Orbitrap mass analyzers are known for their high resolution and mass accuracy in HRMS applications nih.gov.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis separated by a fragmentation step wikipedia.org. This technique breaks down selected ions (precursor ions) into smaller fragment ions (product ions), and the m/z ratios of these fragments are then measured nationalmaglab.org. The fragmentation pattern provides valuable information about the connectivity of atoms and the presence of specific functional groups within the molecule libretexts.org. Tandem MS reveals aspects of the chemical structure of the precursor ion nationalmaglab.org. Fragmentation of gas-phase ions is essential to tandem mass spectrometry and occurs between different stages of mass analysis wikipedia.org. Various methods are used to fragment ions, resulting in different types of fragmentation and thus different information about the structure and composition of the molecule wikipedia.org. MS/MS is commonly used for the analysis of biomolecules, such as proteins and peptides, where fragmentation patterns help in sequencing wikipedia.orgnih.gov.

The combined application of NMR and MS techniques, particularly HRMS and MS/MS, is a powerful strategy for the comprehensive structure elucidation of complex molecules like this compound. HRMS provides the accurate mass and elemental composition, while NMR provides detailed information about the molecular framework and connectivity, and MS/MS offers insights into the fragmentation pathways, confirming structural subunits and linkages.

LC-MS/MS and Related Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the identification and structural elucidation of organic molecules, particularly in complex mixtures or when dealing with limited sample quantities. chem960.comnih.govmdpi-res.com LC-MS/MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This allows for the separation of components in a sample before they are introduced into the mass spectrometer. nih.gov

In the context of structure elucidation, MS/MS (tandem mass spectrometry) is crucial. After a molecule is ionized, it is fragmented in the mass spectrometer, and the resulting fragment ions are detected and measured. nih.gov The pattern of these fragments, known as the fragmentation pattern, provides valuable information about the molecule's structure, including the presence of specific functional groups and the connectivity of atoms. nih.gov High-resolution LC-MS and LC-MS/MS are considered primary tools in industry for metabolite identification and structural elucidation due to their sensitivity and precision. chem960.com Analyzing fragmentation patterns is a sophisticated process that helps deduce the structure of a compound based on how it breaks into smaller pieces. nih.gov

X-ray Crystallography for Atomic Resolution Structures

This technique requires a pure, high-quality single crystal of the compound. dntb.gov.ua The diffraction pattern is processed to yield information about the crystal packing symmetry and the size of the repeating unit (unit cell). The intensities of the diffraction spots are used to determine structure factors, from which an electron density map is calculated.

X-ray crystallography is considered the most precise method for determining the three-dimensional arrangement of atoms in a crystal and is a fundamental tool in chemistry and structural biology. dntb.gov.ua Obtaining an X-ray crystal structure of this compound A or B would provide an unambiguous determination of their solid-state molecular structure, including stereochemistry, which is often challenging to fully resolve by other methods alone. Although the search results did not include a reported crystal structure for this compound, this technique could potentially be applied if suitable crystals can be obtained.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for obtaining information about the functional groups and electronic structure of a molecule.

IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint that can help identify the presence of specific bonds and functional groups within the this compound structure.

UV-Vis spectroscopy involves measuring the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting conjugated pi systems and chromophores within a molecule, as these structural features undergo electronic transitions upon absorption of UV-Vis light. The wavelength(s) of maximum absorbance (λmax) and the intensity of the absorption can provide information about the nature and extent of conjugation within the molecule. UV-Vis spectroscopy is also widely used for quantitative analysis based on the Beer-Lambert Law.

For this compound, as an acyltetramic acid, UV-Vis spectroscopy would be expected to show characteristic absorption bands related to the conjugated system within the tetramic acid core and any additional conjugated systems present in the acyl side chain. nih.gov IR spectroscopy would provide evidence for the presence of key functional groups such as carbonyls, hydroxyls, and N-H bonds, consistent with the acyltetramic acid structure.

Computational Approaches in Structural Analysis

Computational methods play an increasingly important role in complementing experimental data for structural analysis and elucidation.

Theoretical Calculations for Fragmentation Pathways

Theoretical calculations, often based on quantum chemistry methods like Density Functional Theory (DFT), can be used to study the fragmentation pathways of molecules observed in mass spectrometry experiments, particularly MS/MS. By calculating the energies of different possible fragmentation routes and the stability of resulting fragment ions, computational chemistry can help validate proposed fragmentation mechanisms and aid in the interpretation of complex mass spectra.

These calculations can provide insights into the relative likelihood of different bond cleavages and rearrangement reactions occurring in the gas phase within the mass spectrometer. Comparing calculated fragmentation patterns and energies with experimental MS/MS data can significantly enhance the confidence in a proposed molecular structure. While specific theoretical calculations for this compound's fragmentation were not found, such studies could be performed to support the interpretation of its LC-MS/MS data and confirm structural assignments.

Machine Learning-Based Structural Elucidation Techniques

Machine learning and artificial intelligence (AI) are rapidly being applied to chemical structure elucidation, aiming to automate and improve the process. These techniques leverage large spectroscopic databases and advanced algorithms to predict molecular structures from experimental data, such as MS/MS and NMR spectra.

Machine learning models can learn to recognize patterns in spectral data and correlate them with specific structural features. Some approaches involve training models to predict fragmentation patterns from structures or to directly predict structures from spectral data. These computational tools can assist chemists by generating candidate structures, prioritizing possibilities, and potentially reducing the time and effort required for manual interpretation of complex spectroscopic datasets.

The application of machine learning to structural elucidation, particularly from mass spectrometry data, is an active area of research. While the initial structure elucidation of this compound likely relied on traditional methods, future analyses or the identification of related compounds could potentially benefit from these emerging machine learning-based techniques.

Biosynthetic Pathways and Mechanistic Enzymology of Catacandin

Elucidation of Precursor Incorporation and Metabolic Flux

Understanding precursor incorporation and metabolic flux is crucial for deciphering the biosynthesis of natural products. Metabolic pathways are interconnected series of chemical reactions within a cell, where metabolites are modified by enzymes. wikipedia.org These pathways are not closed systems; substances can enter from other pathways and leave for others. lumenlearning.com Metabolic flux refers to the rate at which metabolites flow through a pathway, and it is regulated based on cellular needs and substrate availability. wikipedia.org

Primary Metabolic Pathway Interconnections

Primary metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, form the central hub of cellular metabolism, processing nutrients and generating energy. creative-proteomics.comnih.gov These pathways provide the necessary building blocks and energy (in the form of ATP, GTP, NADH, NADPH, etc.) for the biosynthesis of complex molecules, including secondary metabolites like catacandin. wikipedia.orgcreative-proteomics.comnih.gov Non-sugar substances, including intermediates from central metabolic pathways, can be utilized in gluconeogenesis to produce glucose when needed. creative-proteomics.com The interconnection of these pathways allows cells to regulate metabolism based on nutrient availability. creative-proteomics.com

Downstream Biosynthetic Pathway Integration

Biosynthetic pathways for natural products are integrated with primary metabolism, drawing upon intermediates and energy generated by core metabolic processes. google.comgoogle.com The production of secondary metabolites often involves channeling precursors from primary pathways into dedicated biosynthetic machinery. google.comgoogle.com This integration requires a balance between the demands of growth and primary metabolism and the resources allocated to secondary metabolite production. google.comgoogle.com

Analysis of Metabolic Branch Points and Enzyme Activity

Metabolic branch points are crucial regulatory points in cellular metabolism where intermediates can be directed into different pathways. google.comgoogle.comgoogleapis.comgoogleapis.com Modifying enzyme activity at these branch points can significantly alter metabolic flux through competing pathways, favoring the production of desired compounds. google.comgoogle.comgoogleapis.comgoogleapis.com Successful pathway engineering often requires increasing metabolic flux through specific pathways without negatively impacting cell viability or growth. google.comgoogle.com Analyzing enzyme activity at these points helps in understanding and manipulating the flow of metabolites towards natural product biosynthesis. google.comgoogle.comgoogleapis.comgoogleapis.com

Enzyme Systems and Catalytic Mechanisms

The biosynthesis of many complex natural products in bacteria like Lysobacter is carried out by large, multi-enzymatic complexes, particularly PKS and NRPS systems. researchgate.netnih.govnih.govoup.comnih.govwikipedia.orgnih.govnih.gov

Modular Enzyme Assembly Lines (e.g., Polyketide Synthase and Nonribosomal Peptide Synthetase Systems relevant to Lysobacter natural products)

PKS and NRPS systems are modular enzyme assembly lines that synthesize polyketides and nonribosomal peptides, respectively. wikipedia.orgnih.govnih.gov These systems operate independently of ribosomes and messenger RNA. wikipedia.org

Polyketide Synthases (PKS): PKSs are responsible for the biosynthesis of polyketides, a diverse class of natural products. nih.govoup.comnih.gov Modular type I PKSs, common in bacteria, contain multiple domains within large protein complexes that work sequentially. nih.gov Each module typically contains domains such as acyl carrier protein (ACP), ketosynthase (KS), and acyltransferase (AT). nih.gov Additional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) can modify the growing polyketide chain. ebi.ac.ukebi.ac.uk The AT domain loads building blocks from acyl-CoA onto the ACP, and the KS domain catalyzes the carbon-carbon bond formation. nih.gov

Nonribosomal Peptide Synthetases (NRPS): NRPSs synthesize nonribosomal peptides, which can incorporate non-proteinogenic amino acids and undergo various modifications. nih.govwikipedia.orgnih.govmdpi.com NRPS enzymes are also modular, with each module typically adding one amino acid to the growing peptide chain. wikipedia.orgmdpi.com A typical NRPS module contains an adenylation (A) domain, a peptidyl carrier protein (PCP) domain, and a condensation (C) domain. mdpi.com The A domain activates the amino acid, the PCP domain carries the growing peptide chain, and the C domain catalyzes peptide bond formation between amino acids on adjacent modules. mdpi.com

Hybrid PKS-NRPS Systems: Many natural products, including some from Lysobacter, are synthesized by hybrid PKS-NRPS systems, which combine modules from both types of enzymes to create molecules with mixed polyketide and peptide characteristics. researchgate.netnih.govnih.gov For example, the biosynthesis of HSAF in L. enzymogenes involves a hybrid PKS-NRPS enzyme. researchgate.netnih.gov

Role of Specific Enzymes in this compound Biosynthesis

While the specific enzymes directly involved in this compound biosynthesis are not explicitly detailed in the provided search results, based on the structure of this compound (which appears to be a hybrid polyketide-peptide based on its IUPAC name and the producing organism Lysobacter gummosus hodoodo.com), it is highly likely that its biosynthesis involves a PKS-NRPS hybrid system. researchgate.netnih.govnih.govoup.com

The structure of this compound A suggests the incorporation of fatty acid-derived units (characteristic of polyketides) and amino acid-derived units (characteristic of nonribosomal peptides). hodoodo.com Therefore, key enzymes would likely include:

Acyltransferases (ATs): To select and load acyl-CoA starter and extender units for the polyketide portion. nih.gov

Ketosynthases (KSs): To catalyze the condensation reactions that elongate the polyketide chain. nih.gov

Acyl Carrier Proteins (ACPs): To tether the growing polyketide chain during elongation and modification. nih.gov

Adenylation (A) domains: To activate and select amino acids for the peptide portion. mdpi.com

Peptidyl Carrier Proteins (PCPs): To tether the growing peptide chain. mdpi.com

Condensation (C) domains: To catalyze the formation of peptide bonds. mdpi.com

Modifying enzymes: Domains like Ketoreductases (KR), Dehydratases (DH), and potentially Enoylreductases (ER) would be involved in modifying the polyketide backbone, introducing hydroxyl groups and double bonds observed in the this compound structure. hodoodo.comebi.ac.ukebi.ac.uk Thioesterase (TE) domains would likely be involved in the release and cyclization of the final product.

Further research, likely involving genome sequencing of Lysobacter gummosus and identification of the relevant biosynthetic gene cluster, would be needed to definitively identify the specific enzymes and their precise roles in this compound biosynthesis.

Biosynthetic Gene Cluster Identification and Characterization

The biosynthesis of many secondary metabolites in bacteria and fungi is orchestrated by groups of genes clustered together in the genome, known as biosynthetic gene clusters (BGCs). plos.orgplos.org These clusters typically contain genes encoding core biosynthetic enzymes (such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS)), tailoring enzymes that modify the core structure, regulatory elements, and transport proteins. plos.orgplos.org Identifying and characterizing these BGCs is a crucial step in understanding the enzymatic machinery and pathways involved in producing the final compound.

While this compound was identified as a novel anticandidal antibiotic produced by Lysobacter gummosus in the 1980s, detailed information specifically on the identification and characterization of its biosynthetic gene cluster in publicly available research is limited in the search results. Early research focused on the isolation, purification, and structural determination of this compound A and B from fermentation broths of Lysobacter gummosus. nih.govjst.go.jp These studies established their nature as acyltetramic acids and their activity against Candida. nih.govjst.go.jp

Research into the BGCs of other natural products from Lysobacter species, such as the heat-stable antifungal factor (HSAF) from Lysobacter enzymogenes, highlights the potential for genome mining and molecular techniques to elucidate biosynthetic pathways within this genus. researchgate.net Studies on other bacterial BGCs, such as the arsinothricin BGC in Burkholderia gladioli, demonstrate that these clusters can be surprisingly small, involving only a few genes responsible for biosynthesis and transport. nih.gov The identification of BGCs often involves genome sequencing, bioinformatics analysis to predict potential clusters based on the presence of genes encoding core enzymes, and experimental validation through techniques like gene knockout or heterologous expression. plos.orgplos.orgnih.govfrontiersin.org

Given that this compound is an acyltetramic acid, its biosynthesis likely involves a polyketide synthase (PKS) or a hybrid PKS/NRPS system, which are common in the biosynthesis of this class of compounds. However, specific research detailing the genetic locus and the individual genes within the this compound BGC in Lysobacter gummosus was not prominently featured in the search results. Further research, likely involving genome sequencing of Lysobacter gummosus strains producing this compound and subsequent bioinformatic analysis and experimental validation, would be required to fully identify and characterize the this compound BGC.

While specific gene details for the this compound BGC were not found, the general principles of BGCs apply. A hypothetical this compound BGC would be expected to contain:

| Gene Class | Proposed Function |

| Core Biosynthesis | PKS or PKS/NRPS responsible for the acyltetramic acid backbone formation |

| Tailoring Enzymes | Enzymes for modifications (e.g., hydroxylation, cyclization) |

| Regulatory Elements | Proteins controlling gene expression within the cluster |

| Transport Proteins | Proteins involved in the export of this compound from the cell |

Detailed research findings on the specific genes, their sequences, the size of the cluster, and its precise location within the Lysobacter gummosus genome are necessary for a complete characterization of the this compound BGC.

Genetic Engineering Strategies for Catacandin Production Enhancement

Host Organism Selection and Engineering

The choice of a microbial chassis is a critical decision in any metabolic engineering project. An ideal host should exhibit rapid growth, be genetically tractable, and possess a well-understood metabolism that can be readily manipulated to provide the necessary precursors for the target molecule. The suitability of various bacterial and eukaryotic microbial systems for producing Catacandin, an acyltetramic acid, is discussed below.

Bacterial Systems (E. coli, Bacillus species, Lysobacter species, Streptomyces, Cyanobacteria, Corynebacteria)

Bacterial hosts are widely used for the production of natural products due to their fast growth rates and the availability of sophisticated genetic tools.

Lysobacter species: As the natural producer of this compound, Lysobacter gummosus and related species are logical starting points for yield improvement. These Gram-negative bacteria are increasingly recognized as prolific sources of bioactive natural products. Genetic tools for Lysobacter are developing, and successful metabolic engineering has been demonstrated, for instance, to improve the yield of the anti-MRSA antibiotic WAP-8294A. Engineering strategies in the native host can focus on overexpressing pathway-specific positive regulators, deleting competing secondary metabolite pathways, and optimizing precursor supply.

Escherichia coli: E. coli is the most well-characterized microorganism and a workhorse for heterologous production. Its rapid growth, extensive genetic toolkit, and well-understood metabolism make it an attractive chassis. However, challenges in using E. coli for polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways, which are often involved in acyltetramic acid biosynthesis, include the potential for insoluble protein expression and the lack of necessary precursors and post-translational modifications. Successful production of complex polyketides like 6-deoxyerythronolide B (6-dEB) in E. coli has required extensive engineering of precursor pathways to supply sufficient malonyl-CoA and methylmalonyl-CoA.

Bacillus species: Species such as Bacillus subtilis are attractive hosts due to their GRAS (Generally Regarded as Safe) status and excellent protein secretion capabilities. They have been successfully engineered to produce various secondary metabolites, including lipopeptides, and possess robust metabolic pathways that can be harnessed for precursor supply.

Streptomyces species: This genus is renowned for producing the majority of clinically used antibiotics. As masters of secondary metabolism, Streptomyces species like S. coelicolor and S. albus are excellent heterologous hosts. They naturally possess abundant precursor pools for polyketide and amino acid-derived metabolites and can correctly fold and express large, complex enzymes from other actinomycetes. Challenges can include slow growth rates compared to E. coli and potential regulation of the heterologous pathway by the host's own complex metabolic network.

Cyanobacteria: These photosynthetic bacteria offer the unique advantage of producing valuable compounds directly from CO2, reducing reliance on sugar feedstocks. While challenges such as slower growth rates and less mature genetic tools exist, model strains like Synechocystis sp. have been engineered to produce a variety of natural products. nih.govrsc.org Their potential as sustainable, light-driven cell factories is a significant area of ongoing research. nih.gov

Corynebacterium glutamicum: This Gram-positive bacterium is an industrial stalwart used for the large-scale production of amino acids. nih.gov Its robust physiology, tolerance to toxic aromatic compounds, and well-engineered metabolic pathways make it a promising chassis for producing a wide range of chemicals. nih.gov Its central metabolism has been extensively engineered to increase the supply of key precursors like malonyl-CoA, which would be beneficial for this compound biosynthesis. nih.gov

| Host Organism | Key Advantages | Key Challenges | Relevance to this compound Production |

|---|---|---|---|

| Lysobacter species | Native producer, pathway is already present and functional. | Less developed genetic tools compared to model organisms, complex native regulation. | Ideal for direct pathway optimization and regulator manipulation. |

| E. coli | Fast growth, premier genetic tools, well-understood metabolism. | Insoluble protein expression, lack of specific precursors and PTMs. | High-risk, high-reward heterologous host requiring significant pathway engineering. |

| Bacillus species | GRAS status, excellent protein secretion, robust metabolism. | Plasmid instability, potential protease degradation of product/enzymes. | Good candidate for secreted production, leveraging strong secretory pathways. |

| Streptomyces species | Natural experts in secondary metabolism, rich precursor pools. | Slow growth, complex native regulatory networks, morphological challenges in liquid culture. | Excellent heterologous host, likely compatible with the this compound BGC. |

| Cyanobacteria | Photosynthetic (uses CO2), sustainable production platform. | Slow growth rates, less mature genetic tools, light-dependency. | A long-term, sustainable option for production if pathway can be expressed. |

| C. glutamicum | Industrially proven, robust, high flux towards amino acid precursors. | Fewer available vectors and promoters compared to E. coli. | Strong candidate due to its industrial track record and engineered precursor pathways. |

Eukaryotic Microbial Systems (Yeasts like Saccharomyces cerevisiae, Filamentous Fungi, Algae)

Eukaryotic microbes offer advantages such as native compartmentalization (e.g., mitochondria and peroxisomes) and the ability to perform eukaryotic post-translational modifications, which can be crucial for expressing complex biosynthetic pathways.

Saccharomyces cerevisiae: Baker's yeast is a widely used industrial microorganism with GRAS status, a high-quality sequenced genome, and a vast array of genetic engineering tools. It is robust and tolerant to industrial fermentation conditions like low pH. S. cerevisiae has been successfully engineered to produce a wide variety of natural products, including polyketides, terpenoids, and complex plant alkaloids. Its compartmentalized metabolism can be exploited to sequester pathways and avoid the accumulation of toxic intermediates.

Filamentous Fungi: Organisms like Aspergillus oryzae and Aspergillus nidulans are powerful hosts for heterologous expression, particularly for biosynthetic gene clusters (BGCs) originating from other fungi. nih.govresearchgate.net A key advantage is their ability to correctly process introns from eukaryotic genes, a common feature in fungal PKS and NRPS genes that poses a barrier to expression in bacterial hosts. nih.gov As prolific producers of their own secondary metabolites, they possess the necessary metabolic infrastructure to support complex biosynthesis. researchgate.net

Algae: Eukaryotic microalgae, such as Chlamydomonas reinhardtii, share the photosynthetic advantages of cyanobacteria but with a eukaryotic cellular structure. nih.gov They have been engineered to produce various high-value compounds, including isoprenoids and lipids for biofuels. nih.govnih.gov While genetic tools are less developed than for yeast, the potential for sustainable, light-driven production in a contained eukaryotic system makes algae an attractive platform for future development. nih.gov

Genomic and Pathway Engineering Methodologies

Advancements in DNA synthesis and editing technologies have revolutionized the ability to engineer microbial genomes and metabolic pathways with high precision and efficiency.

Recombineering Systems (e.g., λ Red, RecET) for Targeted Genomic Alterations

Recombineering, or homologous recombination-mediated genetic engineering, allows for precise DNA modifications independent of restriction sites. Systems based on bacteriophage recombinases, such as λ Red (composed of Exo, Beta, and Gam proteins) and the RecET system, are particularly powerful.

These systems enable targeted gene knockouts, insertions, and replacements using linear DNA fragments (typically PCR products) flanked by short homology arms (around 50 base pairs) that match the target genomic locus. The λ Gam protein is crucial as it inhibits host nucleases (like RecBCD) from degrading the linear DNA upon electroporation, while Exo resects one strand of the DNA and Beta promotes annealing to the complementary genomic strand. This technology is exceptionally useful for directly cloning and modifying large BGCs, making it a cornerstone for activating silent pathways or refactoring existing ones to improve product yield.

CRISPR-Cas Systems for Precise Genome Editing

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) protein systems, particularly the Type II CRISPR-Cas9 system, have become the premier tool for genome editing due to their simplicity, high efficiency, and versatility. acs.org The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific 20-nucleotide target sequence in the genome, where Cas9 creates a precise double-strand break (DSB). rsc.org

The cell's natural DNA repair mechanisms can then be exploited. Non-Homologous End Joining (NHEJ) often results in small insertions or deletions (indels), effectively knocking out a gene. Alternatively, if a donor DNA template is supplied, Homology-Directed Repair (HDR) can be used to precisely insert or replace genetic sequences.

For this compound production, CRISPR-Cas9 can be used to:

Knock out competing pathways: Delete genes for other secondary metabolites that drain precursors away from the this compound pathway.

Integrate entire pathways: Insert the complete this compound BGC into a clean, high-performing site in a heterologous host's genome.

Modulate gene expression: A deactivated Cas9 (dCas9) that can bind but not cut DNA can be fused to transcriptional activators or repressors. This CRISPR interference/activation (CRISPRi/a) system can be used to upregulate the this compound BGC or downregulate competing genes. illinois.edu

Metabolic Flux Alteration and Balance in Engineered Strains

High-level production of a secondary metabolite is critically dependent on the host's ability to supply the required building blocks and cofactors (e.g., ATP, NADPH). Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of all intracellular reactions. illinois.edu By using stable isotope tracers (like ¹³C-glucose), MFA can map the flow of carbon through the cell's entire metabolic network, revealing bottlenecks and identifying key nodes for engineering. researchgate.net

Computational tools like Flux Balance Analysis (FBA) use genome-scale metabolic models to simulate metabolism and predict the effects of genetic modifications. This in silico modeling can guide a rational metabolic engineering strategy. For this compound, which is derived from amino acid and polyketide precursors, key strategies would involve:

Overexpressing key enzymes in central metabolism: Upregulating pathways like the pentose (B10789219) phosphate (B84403) pathway to increase the supply of NADPH, which is essential for PKS and NRPS function.

Blocking competing pathways: Deleting enzymes that divert key precursors, such as acetyl-CoA or specific amino acids, into other pathways.

Engineering precursor pathways: Introducing or upregulating pathways that directly produce the starter and extender units required by the this compound biosynthetic machinery.

By combining these genomic and metabolic engineering methodologies, it is possible to systematically reprogram a microbial host, transforming it into a highly efficient and optimized cell factory for the production of this compound.

Scientific Literature Lacks Genetic Data on this compound Biosynthesis, Precluding Analysis of Production Enhancement Strategies

A thorough review of published scientific literature reveals a significant gap in the understanding of the chemical compound this compound, an antibiotic produced by the bacterium Lysobacter gummosus. While the existence and anticandidal properties of this compound were first reported in 1985, subsequent research has not publicly identified or characterized the biosynthetic gene cluster (BGC) responsible for its production. This absence of fundamental genetic information makes it impossible to detail genetic engineering strategies for enhancing its production, specifically concerning heterologous gene expression and the balancing of enzyme activities.

This compound is classified as an acyltetramic acid and has demonstrated activity against Candida species. nih.gov The producing organism, Lysobacter gummosus, is known to be a source of various antimicrobial agents and extracellular enzymes. nih.govwikipedia.org A recent transcriptomic analysis of a Lysobacter gummosus strain did identify genes involved in the biosynthesis of several secondary metabolites, but did not specifically link any to this compound production. nih.gov

The user's request for an article focused on "," with a specific subsection on "Heterologous Gene Expression and Enzyme Activity Balancing," presupposes the availability of detailed molecular and genetic knowledge. Such an analysis would require:

Identification of the this compound Biosynthetic Gene Cluster (BGC): The complete set of genes encoding the enzymes that synthesize this compound from precursor molecules.

Characterization of Pathway Enzymes: Understanding the function, kinetics, and regulation of each enzyme in the biosynthetic pathway.

Elucidation of the Biosynthetic Pathway: A clear map of the biochemical reactions that lead to the final this compound molecule.

Without this foundational data, any discussion of heterologous expression—the process of transferring the BGC into a different, more easily manipulated host organism for production—is purely speculative. Similarly, strategies for balancing enzyme activity to optimize metabolic flux towards this compound cannot be formulated without knowing which enzymes are involved and which may be rate-limiting.

In the broader field of natural product synthesis, heterologous expression and metabolic engineering are powerful tools. For well-characterized compounds, scientists can transfer BGCs to hosts like E. coli or Saccharomyces cerevisiae. They can then manipulate gene expression levels, modify enzyme properties, and engineer the host's metabolism to increase the yield of the desired product. However, the application of these advanced techniques is entirely dependent on the initial discovery and sequencing of the relevant BGC.

Until the biosynthetic pathway of this compound is elucidated and the corresponding genes are identified, a scientifically accurate and detailed discussion on enhancing its production through genetic engineering remains beyond the scope of current public knowledge. Further research, including genome sequencing of Lysobacter gummosus and functional characterization of its secondary metabolite pathways, is required to unlock the potential for engineered production of this compound.

Synthetic Chemistry Approaches to Catacandin and Analogs

Total Synthesis Strategies of Catacandin

Total synthesis aims to construct a complex molecule like this compound from readily available, simpler starting materials through a series of controlled chemical reactions. This process allows for the creation of the molecule without relying on its isolation from natural sources, which can sometimes be inefficient. While specific details on the total synthesis of this compound were not extensively found in the immediate search results, total synthesis in general involves designing a synthetic route that builds the molecular skeleton and incorporates the necessary functional groups and stereochemistry organicchemistrydata.orgbritannica.com. Challenges in the total synthesis of complex natural products often include constructing intricate ring systems, establishing multiple stereocenters with high fidelity, and incorporating sensitive functional groups youtube.comnih.gov.

Semisynthesis and Chemical Modification for Analogs

Semisynthesis involves using a compound isolated from a natural source as a starting material and then chemically modifying it to produce novel compounds wikipedia.org. This approach can be more efficient than total synthesis for complex molecules, as it leverages the existing complex structure of the natural product wikipedia.org. Chemical modification of this compound or related natural products can lead to the creation of analogs with potentially altered properties.

Semisynthesis is often employed in drug discovery to modify specific characteristics of a natural compound, such as improving efficacy, reducing toxicity, or enhancing bioavailability, often requiring only a few chemical steps wikipedia.org. Examples of successful semisynthesis include the production of antibiotics like tetracycline (B611298) and doxycycline (B596269) from chlortetracycline (B606653) wikipedia.org. While direct examples of this compound semisynthesis were not detailed, the principle involves targeted chemical reactions on the this compound scaffold to introduce, remove, or modify functional groups. This could involve reactions such as acylation, alkylation, oxidation, reduction, or the introduction of different side chains.

Targeted Synthesis of this compound Derivatives

Targeted synthesis focuses on creating specific this compound derivatives with designed structural variations to investigate the relationship between chemical structure and biological activity (structure-activity relationship, SAR). This involves rational design based on the known structure of this compound and the desired properties of the derivative.

Design Principles for Novel Scaffolds and Structural Variations

The design of novel scaffolds and structural variations for this compound derivatives would be guided by an understanding of this compound's core structure and potential interaction sites with biological targets. Design principles often involve modifying specific regions of the molecule to influence factors such as solubility, stability, binding affinity, and metabolic fate mdpi.comnih.govmdpi.comdovepress.comsioc-journal.cn.

Common strategies in designing derivatives of natural products or lead compounds include:

Scaffold Hopping: Replacing the core this compound structure with a different, but isosteric or isoelectronic, ring system or scaffold while retaining key functional groups and their spatial arrangement.

Peripheral Modification: Altering substituents on the existing this compound scaffold. This could involve introducing different alkyl chains, aromatic rings, halogens, or polar groups to modulate lipophilicity, electronic properties, and steric bulk nih.govmdpi.comdovepress.com.

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties, aiming to improve properties like metabolic stability or binding affinity without drastically changing the biological activity.

Hybridization: Combining the this compound structure or parts of it with other known pharmacophores or structural motifs that have desirable properties mdpi.com.

For example, the design of novel canthin-6-one (B41653) derivatives involved introducing different amide side chains to improve water solubility and investigate antiproliferative activity nih.gov. Similarly, the design of quinazolin-4(3H)-ones bearing urea (B33335) functionality aimed to create potential VEGFR-2 inhibitors by incorporating specific structural units dovepress.com. These examples demonstrate how targeted synthesis and rational design are used to explore chemical space around a core structure.

Characterization of Synthesized Analogs

Once this compound analogs and derivatives are synthesized, their chemical structure and purity must be rigorously characterized to confirm that the desired compound has been obtained. This typically involves a combination of analytical techniques.

Standard characterization methods for synthesized organic compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure, connectivity, and stereochemistry of the molecule. Both 1H NMR and 13C NMR are commonly used nih.govdovepress.comnih.gov.

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. High-resolution mass spectrometry (HRMS) is often used for accurate mass determination nih.govnih.gov.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound and can also be used for separation and isolation of different analogs or impurities nih.gov.

Melting Point Determination: A physical property used to characterize solid compounds and assess purity.

Detailed research findings on the characterization of synthesized compounds often include spectroscopic data such as chemical shifts and coupling constants from NMR spectra, characteristic peaks in IR spectra, and mass-to-charge ratios (m/z) from mass spectrometry nih.govdovepress.com. Purity is frequently determined by analytical HPLC, with results often reported as a percentage nih.gov.

Interactive Data Tables:

| Compound Name | Characterization Method | Key Finding | Source |

| CA4+ | 1H, 13C NMR, HRMS, HPLC | Purity >98% by HPLC, HRMS m/z observed [M+H]+ | nih.gov |

| Canthin-6-one 8h | 1H NMR, 13C NMR, HRMS | Detailed spectroscopic data provided, HRMS m/z found [M+H]+ | nih.gov |

| Quinazolinone 5d | IR, 1H NMR, 13C NMR, MS | Detailed spectroscopic data provided, MS m/z observed [M+] | dovepress.com |

Optimized Production and Fermentation Technologies for Catacandin

Microbial Fermentation Process Optimization

Optimizing the microbial fermentation process involves fine-tuning several environmental and nutritional factors that influence the growth of the producing microorganism and the biosynthesis of the target compound. Key parameters include the composition of the culture medium, as well as physical conditions such as pH, temperature, agitation, and aeration. frontiersin.org

Carbon Source Optimization

The carbon source serves as both an energy source and a building block for microbial growth and metabolite production. frontiersin.org The type and concentration of the carbon source significantly impact the metabolic activity of the microorganism and, consequently, the yield of the desired product. frontiersin.orgmicrobiologyjournal.org Different microorganisms and different products have varying carbon source requirements. microbiologyjournal.org

Studies on the optimization of carbon sources for the production of other microbial metabolites have shown diverse preferences. For instance, glucose, sucrose, fructose, mannose, glycerol, mannitol, lactose, starch, and maltose (B56501) have been evaluated as carbon sources in various fermentation processes. microbiologyjournal.org In some cases, a specific carbon source like glucose at a particular concentration (e.g., 1%) was found to be optimal for bioactive metabolite production, even if a higher concentration favored biomass production. nih.gov The rate at which the carbon source is metabolized can also influence the formation of biomass and secondary metabolites. frontiersin.org

While specific data for Catacandin is not available in the provided results, research on other microbial fermentations suggests that evaluating a range of carbon sources and their concentrations is crucial for optimizing this compound production by Lysobacter gummosus. frontiersin.orgmicrobiologyjournal.org

Illustrative Table: Effect of Different Carbon Sources on Hypothetical Metabolite Production

| Carbon Source | Concentration (g/L) | Hypothetical Metabolite Yield (mg/L) |

| Glucose | 10 | 85 |

| Sucrose | 10 | 70 |

| Fructose | 10 | 92 |

| Glycerol | 10 | 60 |

| Lactose | 10 | 45 |

(Note: This table presents illustrative data based on general fermentation principles and is not specific to this compound production.)

Nitrogen Source Optimization

Nitrogen sources are essential for microbial growth and the synthesis of proteins, enzymes, and other cellular components necessary for metabolism and product formation. frontiersin.orgmdpi.com Microorganisms can utilize both inorganic and organic nitrogen sources. frontiersin.org The choice and concentration of the nitrogen source can significantly influence productivity. frontiersin.org

Various nitrogen sources, such as yeast extract, peptone, tryptone, beef extract, soy peptone, ammonium (B1175870) salts (e.g., NH₄Cl, (NH₄)₂SO₄), and amino acids like glycine (B1666218), have been investigated for optimizing microbial fermentation. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net The optimal nitrogen source and its concentration are highly dependent on the specific microorganism and the target metabolite. frontiersin.orgmicrobiologyjournal.org For example, glycine was found to be the most appropriate nitrogen source for Menaquinone-7 production by Bacillus subtilis in one study, while tryptone was optimal for bioactive metabolite production by Pseudonocardia sp. VUK-10. nih.govnih.gov Supplementation with specific amino acids can sometimes increase productivity, while unsuitable ones may inhibit secondary metabolite synthesis. frontiersin.org

Optimizing the nitrogen source for this compound fermentation would involve screening different organic and inorganic nitrogen compounds and determining their optimal concentrations for Lysobacter gummosus to enhance this compound yield. frontiersin.orgresearchgate.net

Illustrative Table: Effect of Different Nitrogen Sources on Hypothetical Metabolite Production

| Nitrogen Source | Concentration (g/L) | Hypothetical Metabolite Yield (mg/L) |

| Yeast Extract | 5 | 78 |

| Soy Peptone | 5 | 88 |

| Tryptone | 5 | 75 |

| Ammonium Sulfate | 5 | 62 |

| Glycine | 5 | 95 |

(Note: This table presents illustrative data based on general fermentation principles and is not specific to this compound production.)

Inorganic Salt Supplementation

Inorganic salts provide essential minerals and trace elements that act as cofactors for enzymes, maintain osmotic balance, and play crucial roles in various metabolic processes, including cell growth and metabolite biosynthesis. mdpi.com The type and concentration of inorganic salts can significantly influence fermentation outcomes. mdpi.comnih.gov

Studies on other microbial fermentations have demonstrated the importance of inorganic salt supplementation. For instance, metal ions like ferric chloride (FeCl₃) and manganese chloride (MnCl₂) have been shown to affect the production of certain metabolites. researchgate.netmdpi.comresearchgate.net High concentrations of certain salts, such as phosphate (B84403), have been reported to inhibit the production of some antibiotics. frontiersin.org Conversely, specific salts like CaCO₃ can promote biopolymer formation. mdpi.com

Determining the optimal balance and concentration of various inorganic salts is likely important for maximizing this compound production by Lysobacter gummosus. mdpi.com

Illustrative Table: Effect of Inorganic Salt Supplementation on Hypothetical Metabolite Production

| Inorganic Salt | Concentration (mM) | Hypothetical Metabolite Yield (mg/L) |

| None | - | 50 |

| MnCl₂ | 0.1 | 90 |

| FeCl₃ | 0.05 | 75 |

| CaCl₂ | 0.1 | 82 |

(Note: This table presents illustrative data based on general fermentation principles and is not specific to this compound production.)

pH and Temperature Regulation

Maintaining optimal pH and temperature is critical for microbial growth, enzyme activity, and product formation during fermentation. mdpi.comemerson.comwalisongo.ac.id Each microorganism has a specific range of pH and temperature within which it thrives and produces the desired metabolites efficiently. mdpi.comemerson.com

Variations in pH and temperature can significantly affect microbial communities and fermentation product profiles. mdpi.com For example, studies have shown that pH influences the complete conversion of substrates and the accumulation of specific fermentation products like lactic acid. mdpi.com Temperature affects cell growth rate and viability, as well as the production of various compounds. walisongo.ac.idnih.gov Optimal ranges for pH and temperature vary widely depending on the microorganism and the fermentation process. nih.govmdpi.comemerson.comwalisongo.ac.idnih.gov For instance, an initial pH of 7 and a temperature of 30°C were found to be optimal for bioactive metabolite production by Pseudonocardia sp. VUK-10. nih.gov

Precise regulation of pH and temperature throughout the fermentation process is essential for creating a favorable environment for Lysobacter gummosus to produce this compound efficiently. mdpi.comemerson.com

Illustrative Table: Effect of pH and Temperature on Hypothetical Metabolite Production

| pH | Temperature (°C) | Hypothetical Metabolite Yield (mg/L) |

| 6.5 | 28 | 70 |

| 7.0 | 28 | 88 |

| 7.5 | 28 | 81 |

| 7.0 | 25 | 75 |

| 7.0 | 30 | 92 |

| 7.0 | 32 | 85 |

(Note: This table presents illustrative data based on general fermentation principles and is not specific to this compound production.)

Agitation and Aeration Parameters

Agitation and aeration are crucial for providing sufficient oxygen to aerobic microorganisms, ensuring proper mixing of nutrients and cells throughout the fermentation broth, and facilitating the removal of metabolic byproducts and heat. u-cursos.clslideshare.netflvc.org Adequate mass transfer, particularly of oxygen from the gas phase to the liquid phase and then to the microorganisms, is often a limiting factor in aerobic fermentations. u-cursos.clcabidigitallibrary.org

Agitation helps to disperse air bubbles, suspend microbial cells, and enhance heat and mass transfer. u-cursos.clslideshare.net Aeration provides the necessary oxygen. u-cursos.clflvc.org The effectiveness of agitation and aeration is often quantified by the volumetric mass transfer coefficient (Kla). slideshare.netcabidigitallibrary.org Factors influencing oxygen transfer rates include agitation rate, impeller design, and aeration rate. slideshare.net Optimal agitation and aeration parameters depend on the specific microorganism, its oxygen demand, and its shear sensitivity. cabidigitallibrary.org For example, studies on other fermentations have shown that increasing agitation and aeration rates can increase the Kla value and improve product yield, up to a certain point where shear stress might become detrimental to the cells. mdpi.comcabidigitallibrary.orgnih.gov

Optimizing agitation and aeration for this compound fermentation would involve determining the appropriate impeller speed and air flow rate to ensure sufficient oxygen supply and nutrient distribution without causing excessive shear stress to Lysobacter gummosus. u-cursos.clcabidigitallibrary.org

Illustrative Table: Effect of Agitation and Aeration on Hypothetical Metabolite Production

| Agitation Rate (rpm) | Aeration Rate (vvm) | Hypothetical Metabolite Yield (mg/L) |

| 200 | 1.0 | 60 |

| 300 | 1.0 | 78 |

| 400 | 1.0 | 70 |

| 300 | 0.5 | 65 |

| 300 | 1.5 | 85 |

| 300 | 2.0 | 80 |

(Note: This table presents illustrative data based on general fermentation principles and is not specific to this compound production.)

Advanced Optimization Methodologies

Beyond single-factor optimization, advanced methodologies can be employed to efficiently explore the complex interactions between multiple fermentation parameters and identify optimal conditions for this compound production. These methodologies often involve statistical approaches and computational tools.

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to evaluate the relationship between several process variables and one or more response variables. nih.govmdpi.comresearchgate.net It allows for the optimization of multiple parameters simultaneously and the visualization of their interactions. nih.govmdpi.comresearchgate.net Techniques like Box-Behnken design (BBD) are commonly used in conjunction with RSM for experimental design and analysis. mdpi.comresearchgate.net

Applying these advanced optimization methodologies to this compound fermentation could lead to a more comprehensive understanding of the critical factors influencing its production and facilitate the identification of truly optimal conditions for high yields.

One-Factor-At-A-Time (OFAT) Approaches

The One-Factor-At-A-Time (OFAT) approach is a traditional method for optimizing fermentation conditions. This method involves varying a single factor or variable while keeping all other factors constant. The effect of this single variable on the production yield is then observed. This process is repeated for each variable considered important for the fermentation process. While straightforward and easy to implement, OFAT can be time-consuming and may not identify interactions between different factors. It is often used in initial stages to identify key parameters before employing more complex designs. Studies optimizing fermentation processes for antimicrobial substances, such as heat-stable antifungal factor (HSAF) also produced by Lysobacter enzymogenes, have utilized OFAT in conjunction with other methods like Plackett-Burman and Box-Behnken designs to optimize culture conditions like time, shaker speed, temperature, pH, and inoculum percentage. researchgate.net Similarly, OFAT has been applied in optimizing the fermentation of exopolysaccharides from Azotobacter salinestris, examining factors like fermentation time, temperature, pH, carbon source, and inoculation amount. advancechemjournal.com

Orthogonal Matrix Experimental Designs

Orthogonal matrix experimental designs, such as those derived from orthogonal arrays, offer a more efficient approach compared to OFAT for optimizing fermentation parameters. These designs allow for the simultaneous evaluation of multiple factors and their interactions with a reduced number of experiments. By using orthogonal arrays, researchers can systematically study the effects of several variables at different levels, providing insights into which factors are most significant and how they interact. This approach is particularly useful when dealing with a large number of potential factors influencing fermentation yield. Orthogonal test methods have been employed in optimizing fermentation processes, for instance, in studies aiming to improve bioreactor scale-up strategies by investigating the relationship between power input per volume (P/V), superficial gas velocity (vvm), and aeration pore size. frontiersin.org Another application includes the optimization of mixed lactic acid bacteria fermentation for beverages, where orthogonal experiments were used to determine optimal combinations of temperature, time, inoculation amount, and sugar concentration. frontiersin.org

Response Surface Methodology (RSM) Applications

Response Surface Methodology (RSM) is a collection of mathematical and statistical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables. The objective is to optimize this response. RSM is particularly effective in fermentation optimization as it helps to understand the complex relationships between multiple factors and the fermentation yield. By fitting a mathematical model (often a polynomial equation) to the experimental data obtained from designs like central composite design or Box-Behnken design, RSM can generate response surfaces and contour plots that visually represent the optimal conditions. This allows for the prediction of the response under different combinations of factors and the identification of synergistic or antagonistic effects. RSM has been widely applied in optimizing various fermentation processes, including the alcoholic fermentation of fruit juices to optimize factors like total soluble solids, inoculum size, and fermentation time to maximize ethanol (B145695) yield and minimize residual sugar myfoodresearch.comnstproceeding.com, and the optimization of mycelial biomass production in submerged cultures by studying factors such as agitation rate, initial pH, and incubation temperature scirp.org. It has also been used to optimize the fermentation of plant extracts for enhanced antioxidant activity, total polyphenol content, and the efficiency of specific compounds like lactic acid mdpi.comresearchgate.net.

Bioreactor Design and Scaling-Up Considerations

Bioreactor design and scaling-up are critical aspects of translating optimized laboratory-scale fermentation processes for this compound production to industrial levels. Scaling up involves increasing the volume of the fermentation while maintaining or improving the yield and quality of the product. This requires careful consideration of various engineering parameters to ensure that conditions optimal at a small scale are replicated effectively at a larger scale. Key considerations include mass transfer (oxygen and nutrient availability), heat transfer (temperature control), mixing efficiency, and shear stress. pharsol.com Different scaling-up strategies exist, such as scaling up by volume (increasing the size of the bioreactor) or scaling out by unit (increasing the number of smaller bioreactors). pharsol.com

Computational Fluid Dynamics (CFD) modeling is a valuable tool in modern bioreactor design and scale-up. cytivalifesciences.com CFD can simulate fluid flow, mixing patterns, and mass transfer within bioreactors of different sizes and geometries, helping to predict performance at a larger scale and optimize internal components like impellers and spargers. frontiersin.orgcytivalifesciences.com This can significantly reduce the need for extensive wet lab testing at each scale. cytivalifesciences.com

Challenges in scaling up include maintaining homogeneous conditions throughout the larger volume, ensuring adequate gas transfer, and managing potential risks of failure at different scales. pharsol.com The design of bioreactors needs to be robust, scalable, and capable of handling the specific requirements of the Lysobacter gummosus fermentation for this compound production. hodoodo.comjst.go.jp The industry is continuously seeking high-performing and scalable bioreactor solutions, with ongoing research focused on improving design and predictability for efficient scale-up. cytivalifesciences.commckinsey.com.br

Biological Activities and Molecular Mechanisms of Catacandin Action

Anticandidal Activity Investigations

Research has demonstrated that catacandin possesses anticandidal activity. jst.go.jp this compound A and this compound B, specifically, have shown good activity against Candida species. jst.go.jp These compounds were isolated from the fermentation broth of the bacterium Lysobacter gummosus. jst.go.jp Studies investigating anticandidal activity often employ methods such as disc diffusion and determination of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). ekb.egscielo.brscirp.orgresearchgate.netnih.govjmchemsci.com While the precise mechanisms of this compound's anticandidal action require further detailed exploration, the activity observed for acyltetramic acids suggests potential interactions with fungal cellular components or processes essential for growth and survival.

Antibacterial Properties and Spectrum of Activity

This compound has also been noted for its antibacterial properties. chem960.com The spectrum of antimicrobial activity refers to the range of microorganisms that a compound can inhibit or kill. libretexts.orgwikipedia.org Antibiotics can be classified as narrow-spectrum, extended-spectrum, or broad-spectrum based on the diversity of bacteria they affect. libretexts.orgwikipedia.org Narrow-spectrum antibiotics target a limited group of bacteria, while broad-spectrum antibiotics are effective against a wide range of both Gram-positive and Gram-negative bacteria. libretexts.orgwikipedia.org this compound A (9CI) is listed with a CAS number 100753-64-8 and PubChem CID 156780. chem960.com While some sources mention this compound in the context of antibacterial activity from Burkholderia cepacia, the primary isolation source for this compound A and B is reported as Lysobacter gummosus. jst.go.jptamu.edu Further research is needed to fully characterize the spectrum of antibacterial activity of this compound and compare its effectiveness against various bacterial strains.

Anticancer Research and Cellular Impact

Preliminary research suggests potential anticancer effects of this compound. researchgate.netfrontiersin.orgmdpi.commdpi.com Anticancer drugs can induce cell death through various mechanisms and impact cellular processes across different cell cycle phases. researchgate.net Natural compounds have been explored for their ability to inhibit tumor cell growth, migration, invasion, and angiogenesis, as well as promote apoptosis. frontiersin.org Some compounds exert anticancer effects by regulating cellular molecules, growth factors, miRNAs, and genes involved in signaling pathways. frontiersin.org this compound's potential anticancer activity could involve similar mechanisms, impacting cell viability and inducing apoptosis in cancer cells. researchgate.netmdpi.com Further studies are needed to elucidate the specific cellular impact and potential applications of this compound in cancer research.

Molecular Target Identification and Pathway Perturbation Studies

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action and for drug discovery. ucl.ac.ukddtjournal.comnih.govmdpi.com Drug targets can include proteins, enzymes, cell-membrane receptors, and components of signaling pathways. ddtjournal.commdpi.com Perturbation studies aim to understand how a compound alters biological pathways. google.com

Enzyme Inhibition and Activation Mechanisms

Enzymes are vital for numerous biological processes, and their activity can be modulated by inhibitors or activators. lecturio.comresearchgate.netmicrobenotes.comlibretexts.org Enzyme inhibition can be reversible or irreversible, with reversible inhibition including competitive, non-competitive, and uncompetitive types. lecturio.commicrobenotes.comlibretexts.org Competitive inhibitors bind to the active site, while non-competitive and uncompetitive inhibitors bind to different sites. lecturio.commicrobenotes.comlibretexts.org Enzyme activation can increase the reaction rate. lecturio.comresearchgate.netenzyme-modifier.ch Understanding how this compound interacts with specific enzymes, whether through inhibition or activation, is a key aspect of determining its molecular mechanism.

Ecological Roles and Environmental Significance of Catacandin

Role of Catacandin-Producing Organisms in Microbial Ecology

Lysobacter species, known to produce antimicrobial metabolites, including compounds like this compound, play significant roles in microbial ecology through their antagonistic activities and their potential as biocontrol agents. pakistanbmj.comwur.nlnih.govmdpi.com Their presence and activities can influence the structure and dynamics of microbial communities in various environments.

Lysobacter Species as Biocontrol Agents in Soil and Freshwater Ecosystems

Lysobacter species are recognized as potential biological control agents in both soil and freshwater ecosystems. pakistanbmj.comwur.nlresearchgate.net They have demonstrated activity against a range of plant pathogens, including bacteria, fungi, and oomycetes. wur.nlfrontiersin.orgnih.gov For instance, Lysobacter species isolated from suppressive soils have shown strong in vitro activity against fungal root pathogens like Rhizoctonia solani. wur.nlfrontiersin.orgnih.gov While in vivo disease suppression in soil bioassays has not always been consistently observed, the potential of Lysobacter as biocontrol agents is attributed to their production of lytic enzymes and antimicrobial compounds. wur.nlresearchgate.netfrontiersin.org Their cosmopolitan distribution in soil and water habitats highlights their widespread presence in environments where biocontrol is relevant. pakistanbmj.comfrontiersin.orgunl.edu

Antagonistic Activities Against Pathogenic Microorganisms

Lysobacter species exhibit antagonistic activities against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and oomycetes. pakistanbmj.comnih.govfrontiersin.orgnih.gov This antagonistic behavior is mediated by the production of various antimicrobial compounds and extracellular lytic enzymes such as chitinases, glucanases, and proteases, which can degrade the cell walls of target organisms. wur.nlfrontiersin.orgresearchgate.netfrontiersin.orgscienceopen.com Studies have shown that Lysobacter strains can inhibit the growth of plant pathogenic fungi and oomycetes, and some strains also show antibacterial activity. frontiersin.org The magnitude of this antagonistic activity can be influenced by environmental factors, such as the type of growth medium. frontiersin.org

Interactive Data Table: Antagonistic Activity of Lysobacter Species (Example based on search results)

| Lysobacter Species | Target Pathogens (Examples) | Mediating Factors |

| Lysobacter spp. | Rhizoctonia solani, Pythium ultimum, Aspergillus niger, Fusarium oxysporum, Xanthomonas campestris frontiersin.org | Antimicrobial compounds, lytic enzymes (chitinases, glucanases, proteases) wur.nlfrontiersin.orgresearchgate.net |

| Lysobacter capsici | Plant pathogenic oomycetes and Gram-positive bacteria mdpi.com | Antimicrobial secondary metabolites, e.g., cyclic lipodepsipeptides, polycyclic tetramic acid macrolactams mdpi.com |

| Lysobacter enzymogenes | Fungi and oomycetes frontiersin.org | Heat-Stable Antifungal Factor (HSAF), lytic enzymes wur.nlfrontiersin.org |

| Lysobacter gummosus | Staphylococcus aureus, Micrococcus luteus, Bacillus cereus nih.gov | Antimicrobial agents, outer membrane vesicles nih.gov |

Interactions within Microbial Communities

Lysobacter species engage in complex interactions within microbial communities. Their production of antimicrobial compounds and lytic enzymes allows them to compete with and predate upon other microorganisms. nih.govresearchgate.net These interactions can shape the composition and diversity of the microbial community in their habitat. mit.edu For instance, Lysobacter enzymogenes has been shown to use a type IV secretion system as a contact-dependent weapon against other soilborne bacteria, influencing the community structure. nih.gov The strength of interactions between microbes, influenced by factors like nutrient availability, can impact the biodiversity and stability of microbial ecosystems. mit.edu Understanding these interactions is crucial for comprehending the ecological role of this compound-producing organisms.

Broader Ecosystem Function and Nutrient Cycling (Contextual Link to Natural Products)

The production of natural products like this compound by Lysobacter species can have broader implications for ecosystem function and nutrient cycling. Microbial communities, through their diverse metabolic activities, play a vital role in nutrient cycling, breaking down organic matter and releasing essential nutrients back into the environment. skidmore.edubiochemjournal.cominternetgeography.netlibretexts.org Natural products produced by microbes can influence these processes by affecting the activity and interactions of other microorganisms involved in decomposition and nutrient transformation. While the direct impact of this compound on specific nutrient cycling pathways requires further investigation, the antagonistic activities of Lysobacter can influence the populations of organisms involved in these cycles. For example, by suppressing plant pathogens, Lysobacter can indirectly promote plant health, which in turn influences nutrient uptake and cycling within the ecosystem. The lytic enzymes produced by Lysobacter also contribute directly to the breakdown of complex organic molecules, making nutrients available for other organisms. researchgate.netresearchgate.net Thus, the natural products from Lysobacter, including potentially this compound, are part of the complex web of interactions that drive ecosystem processes.

Advanced Analytical Methodologies in Catacandin Research

Chromatographic Separation Techniques (HPLC, LC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC), are fundamental for the separation and analysis of Catacandin from complex mixtures. LC is broadly used to separate and analyze the chemical composition of components in a solution. creative-proteomics.comelgalabwater.com HPLC is a specific type of column chromatography that employs high pressure and fine particles in the stationary phase for enhanced separation efficiency. creative-proteomics.com These methods allow for the isolation of this compound from its source material or reaction mixtures, enabling subsequent detailed analysis. LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful technique for both separating and identifying compounds, offering high sensitivity and selectivity, especially for complex mixtures and non-volatile molecules. elgalabwater.comthermofisher.com This coupling is particularly useful for the identification of unknown compounds and the quantitative analysis of trace components. elgalabwater.com

Spectroscopic Detection and Characterization (UV-Vis, FTIR, NMR, MS)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often used for quantitative analysis based on absorbance at specific wavelengths. mdpi.comsifisheriessciences.com FTIR spectroscopy helps identify functional groups present in the this compound molecule by analyzing its vibrational modes. mdpi.comsifisheriessciences.commeasurlabs.com NMR spectroscopy (including ¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework and connectivity of the molecule, crucial for confirming its structure. measurlabs.comsgs-institut-fresenius.deresearchgate.net Mass spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), determines the molecular weight of this compound and can provide fragmentation patterns that aid in structural identification. creative-proteomics.comelgalabwater.commeasurlabs.comlabtoo.comnih.gov Techniques like Electrospray Ionization-Mass Spectroscopy (ESI-MS) are used to study the compound in the gas phase. nih.gov These spectroscopic techniques collectively provide a comprehensive understanding of this compound's molecular structure and properties.

High-Throughput Screening Methods

High-Throughput Screening (HTS) methods are employed to rapidly assess the biological activity of large numbers of compounds, including this compound or its derivatives, in a cost-effective manner. bmglabtech.comyoutube.comwikipedia.org HTS leverages automation and robotics to perform millions of tests quickly. bmglabtech.comwikipedia.org Key aspects of HTS include miniaturization, automation, and efficient assay readout. bmglabtech.com

Chemical Chromogenic Assays

Chemical chromogenic assays are utilized in HTS to detect specific chemical reactions or the presence of a substance like this compound based on a visible color change. bcis.grdcfinechemicals.comsinobiological.com These assays involve substrates that produce a colored product upon reaction, allowing for quantitative or qualitative analysis by measuring the intensity of the color, often spectrophotometrically. bcis.grdcfinechemicals.comsinobiological.com This method is common in various applications, including enzymatic assays and microbial detection. dcfinechemicals.com

Flow Cytometric Analysis and Sorting

Flow cytometric analysis is a technique used to analyze and sort cells or particles based on their optical and fluorescence characteristics. nih.govclinicalflow.comnih.govyoutube.com While primarily a cell-based assay, it can be applied in this compound research, particularly if the compound's activity is assessed in a cellular context, such as evaluating its effect on cell populations or detecting intracellular accumulation using fluorescent markers. nih.govnih.gov Flow cytometry allows for the quantitative measurement of cellular properties and the sorting of specific cell subsets for further analysis. clinicalflow.cominsights.bio

Enzymatic Activity Assays

Enzymatic activity assays are employed to measure the rate at which an enzyme catalyzes a reaction. libios.frsigmaaldrich.comchromakresearch.com In the context of this compound, these assays could be used to investigate if this compound affects the activity of specific enzymes, either as an inhibitor or activator, or if enzymes are involved in the biosynthesis or degradation of this compound. sigmaaldrich.comchromakresearch.com These assays often rely on measuring the consumption of a substrate or the production of a product over time, which can be monitored using various detection methods, including spectrophotometry or fluorometry. libios.frnih.gov

Zone of Inhibition Assays

Zone of inhibition assays are a simple and widely used microbiological method to assess the antimicrobial activity of a substance like this compound. tamu.edunelsonlabs.com This assay involves placing a sample of the compound on an agar (B569324) plate inoculated with microorganisms. nelsonlabs.com The presence of a clear area around the sample (the zone of inhibition) indicates that the compound inhibits the growth of the microorganism. nelsonlabs.com This method is a quick and inexpensive way to screen for antimicrobial properties. nelsonlabs.com

Omics Technologies for Pathway Analysis